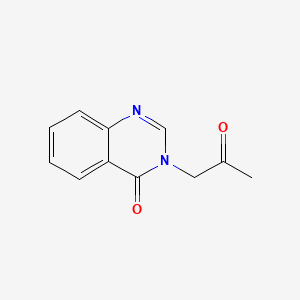

4(3H)-Quinazolinone, 3-acetonyl-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4(3H)-Quinazolinone derivatives are a class of heterocyclic compounds that have attracted significant attention due to their broad spectrum of biological activities, including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory properties . These compounds are characterized by a quinazolinone core, which can be further modified to produce a variety of derivatives with diverse biological activities .

Synthesis Analysis

The synthesis of 4(3H)-quinazolinone derivatives has been explored through various methods. One approach involves the lithiation of 3-(acylamino)-4(3H)-quinazolinones, followed by a reaction with electrophiles to yield substituted derivatives . Another method includes a one-pot synthesis from anthranilamides and aldehydes, catalyzed by p-toluenesulfonic acid and mediated by phenyliodine diacetate for oxidative dehydrogenation . Additionally, novel synthetic routes have been developed using diaminoglyoxime and anthranilic acid derivatives or methyl 2-aminobenzoate and acetic anhydride under reflux conditions . Furthermore, 2,3-pyridine dicarboxylic anhydride has been used to synthesize 3-amino-4(3H)-quinazolinone derivatives, which can be further reacted to produce various biologically active compounds .

Molecular Structure Analysis

The molecular structure of 4(3H)-quinazolinone derivatives is characterized by a bicyclic system consisting of a benzene ring fused to a pyrimidine ring. The quinazolinone nucleus can be further functionalized to create a wide array of derivatives with different substituents at various positions on the core structure. This structural diversity is key to the exploration of new fields in the search for active molecules .

Chemical Reactions Analysis

4(3H)-quinazolinone derivatives undergo a variety of chemical reactions, which are essential for the synthesis of biologically active compounds. For instance, the reaction of 3-amino-2(1H)-thioxo-4(3H)-quinazolinone with chloroformates leads to N- and S-alkylated derivatives . Cyclocondensation reactions with 2-amino-N-heterocycles have been employed to synthesize fluorinated quinazolinones, which show moderate activity against tumor cell lines . Additionally, the synthesis of 2-phenyl- and 2-benzyl derivatives has been achieved through cyclocondensation of anthranilic acid amide with aromatic aldehydes or homoveraic acid amide, leading to compounds with analgesic activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4(3H)-quinazolinone derivatives are influenced by the substituents attached to the quinazolinone core. These properties are crucial for the compound's solubility, stability, and reactivity, which in turn affect their biological activity and pharmacokinetic profile. The introduction of various functional groups can enhance the compound's ability to interact with biological targets, leading to improved efficacy and selectivity .

Safety And Hazards

Orientations Futures

Research on quinazolinones is ongoing due to their wide range of biological activities. Future research may focus on synthesizing new quinazolinone derivatives and studying their properties and activities . The specific future directions for “4(3H)-Quinazolinone, 3-acetonyl-” are not specified in the sources I found.

Propriétés

IUPAC Name |

3-(2-oxopropyl)quinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-8(14)6-13-7-12-10-5-3-2-4-9(10)11(13)15/h2-5,7H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVYYZSXTPJACKO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CN1C=NC2=CC=CC=C2C1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00204864 |

Source

|

| Record name | 4(3H)-Quinazolinone, 3-acetonyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00204864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4(3H)-Quinazolinone, 3-acetonyl- | |

CAS RN |

5632-37-1 |

Source

|

| Record name | 4(3H)-Quinazolinone, 3-acetonyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005632371 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4(3H)-Quinazolinone, 3-acetonyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00204864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.